- Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361)Journal of Medicinal Chemistry, 2018, 61(11), 4704-4719,
Cas no 917023-06-4 (Methyl 2-(5-bromopyridin-2-YL)acetate)

Methyl 2-(5-bromopyridin-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(5-bromopyridin-2-yl)acetate
- (5-BROMO-2-PYRIDINYL)ACETICACID
- 2-Pyridineacetic acid, 5-bromo-, methyl ester
- Methyl 5-bromopyridine-2-acetate
- (5-BROMO-2-PYRIDINYL)ACETIC ACID METHYL ESTER
- NIAATLPQSKGUBG-UHFFFAOYSA-N
- BBL102389
- STL556191
- methyl (5-bromopyridin-2-yl)acetate
- Methyl 2-(5-bromo-2-pyridyl)acetate
- SB12058
- AK144847
- Methyl 5-bromopyridine-2-acetate, AldrichCPR
- (5-bromo-2-pyridinyl)-acetic Acid Methyl Ester
- (5-
- MFCD12031821
- DS-7964
- AMY34194
- SCHEMBL1524930
- A852927
- METHYL2-(5-BROMOPYRIDIN-2-YL)ACETATE
- SY029783
- (5-bromo-pyridin-2-yl)-acetic acid methyl ester
- P11352
- AKOS017343560
- (5-bromo-pyridin-2-yl)acetic acid methyl ester
- J-521852
- EN300-227287
- 917023-06-4
- CS-0036244
- Methyl 2-(5-bromopyridin-2-YL)acetate
-
- MDL: MFCD12031821
- Inchi: 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
- InChI Key: NIAATLPQSKGUBG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)CC(=O)OC
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1.4
Methyl 2-(5-bromopyridin-2-YL)acetate Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Inert atmosphere,2-8°C
Methyl 2-(5-bromopyridin-2-YL)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07141-100G |
methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 97% | 100g |
¥ 12,408.00 | 2023-04-13 | |
eNovation Chemicals LLC | D496610-5G |
methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 97% | 5g |
$130 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45270-250mg |
Methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 250mg |
¥216.0 | 2021-09-04 | ||
Chemenu | CM109054-1000g |
Methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 95+% | 1000g |
$7728 | 2021-08-06 | |
Enamine | EN300-227287-0.05g |
methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 95% | 0.05g |
$81.0 | 2024-06-20 | |
TRC | M296568-500mg |
Methyl 2-(5-Bromopyridin-2-yl)acetate |
917023-06-4 | 500mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LO782-1g |
Methyl 2-(5-bromopyridin-2-YL)acetate |
917023-06-4 | 98% | 1g |
578.0CNY | 2021-08-03 | |
eNovation Chemicals LLC | Y0979839-25g |
(5-Bromo-2-pyridinyl)acetic acid methyl ester |
917023-06-4 | 95% | 25g |
$840 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106884-100mg |
Methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 98% | 100mg |
¥61.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07141-50G |
methyl 2-(5-bromopyridin-2-yl)acetate |
917023-06-4 | 97% | 50g |
¥ 6,732.00 | 2023-04-13 |
Methyl 2-(5-bromopyridin-2-YL)acetate Production Method
Synthetic Circuit 1
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 45 min, rt
1.3 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; overnight, 0 °C
Synthetic Circuit 2
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Water
- RhIII-Catalyzed C-H Activation with Pyridotriazoles: Direct Access to Fluorophores for Metal-Ion DetectionAngewandte Chemie, 2015, 54(37), 10975-10979,
Synthetic Circuit 3
- A One-Pot Sonogashira Coupling and Annulation Reaction: An Efficient Route toward 4H-Quinolizin-4-onesSynlett, 2019, 30(7), 863-867,
Methyl 2-(5-bromopyridin-2-YL)acetate Raw materials
- 2-(5-Bromopyridin-2-Yl)Acetic Acid Hydrochloric Acid Salt
- 5-Bromo-2-methylpyridine
- 2-(5-Bromopyridin-2-yl)acetonitrile
Methyl 2-(5-bromopyridin-2-YL)acetate Preparation Products
Methyl 2-(5-bromopyridin-2-YL)acetate Related Literature
-
Chuan-Jun Lu,Xin Yu,Yu-Ting Chen,Qing-Bao Song,Hong Wang Org. Chem. Front. 2020 7 2313
Additional information on Methyl 2-(5-bromopyridin-2-YL)acetate
Methyl 2-(5-bromopyridin-2-YL)acetate (CAS No. 917023-06-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(5-bromopyridin-2-YL)acetate, identified by its CAS number 917023-06-4, is a significant compound in the realm of pharmaceutical chemistry. This organic molecule, featuring a brominated pyridine core and an acetic ester moiety, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both 5-bromopyridin-2-yl and ester functional groups makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules.
The compound's structure, characterized by a pyridine ring substituted at the 5-position with a bromine atom and linked to an acetate group at the 2-position, offers unique reactivity that is exploited in various synthetic pathways. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the formation of diverse pharmacophores essential for drug discovery.
In recent years, the demand for heterocyclic compounds in medicinal chemistry has surged, driven by their prevalence in biologically active natural products and synthetic drugs. Methyl 2-(5-bromopyridin-2-YL)acetate fits squarely within this trend, serving as a building block for numerous therapeutic agents. For instance, it has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is particularly favored due to its ability to mimic adenine or guanine bases, facilitating interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of Methyl 2-(5-bromopyridin-2-YL)acetate is its role in the development of small-molecule modulators of protein-protein interactions. These interactions are often difficult to target with traditional small molecules but are crucial for many biological processes. By incorporating the bromopyridine moiety into drug candidates, chemists can design molecules that disrupt or enhance specific protein interactions, offering new avenues for therapeutic intervention. Recent studies have highlighted its utility in generating inhibitors of protein kinases involved in cell signaling pathways implicated in diseases such as Alzheimer's and Parkinson's.
The compound's ester functionality also provides opportunities for further derivatization. Ester groups can be hydrolyzed to carboxylic acids or converted into amides, alcohols, or other functional groups depending on the desired outcome. This flexibility makes Methyl 2-(5-bromopyridin-2-YL)acetate a cornerstone in multi-step syntheses where intermediate modifications are necessary to achieve optimal pharmacological properties.
From a synthetic perspective, Methyl 2-(5-bromopyridin-2-YL)acetate is typically prepared through bromination of 2-acetylpyridine followed by esterification. This route highlights its accessibility and scalability, which are critical factors in industrial pharmaceutical production. Advances in catalytic systems have further optimized these processes, reducing reaction times and improving yields while minimizing environmental impact.
The compound's significance extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening is employed to identify novel drug candidates. Its structural features make it an attractive candidate for library synthesis programs aimed at discovering new therapeutic agents with improved efficacy and reduced side effects.
In conclusion, Methyl 2-(5-bromopyridin-2-YL)acetate (CAS No. 917023-06-4) is a multifaceted compound with broad utility in pharmaceutical synthesis. Its unique structural attributes enable diverse chemical transformations that are essential for developing next-generation drugs targeting various diseases. As research continues to uncover new therapeutic opportunities, this intermediate will undoubtedly remain a cornerstone of medicinal chemistry innovation.
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